molecular formula C12H19NO3 B1201431 N-Methylmescaline CAS No. 4838-96-4

N-Methylmescaline

Cat. No. B1201431
CAS RN: 4838-96-4
M. Wt: 225.28 g/mol
InChI Key: OTXANOLOOUNVSR-UHFFFAOYSA-N
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Description

N-Methylmescaline is a primary amine.

Scientific Research Applications

Stimulus Properties and Behavioral Studies

N-Methylmescaline (NMM) has been studied for its interoceptive stimuli in comparison to mescaline. Research involving rats trained to discriminate between a drugged (mescaline) and a non-drugged state revealed that NMM did not produce responses similar to mescaline, regardless of the dose or route of administration. This suggests that NMM might not play a significant role in mescaline-induced internal stimuli (Browne, Harris, & Ho, 2004).

Neuropharmacology and Pain Management

The N-methyl-D-aspartate (NMDA) receptor is a critical player in pain mechanisms. A study on the effects of intrathecal administration of NMDA receptor antagonists like ketamine on postoperative pain in rats indicated that these receptors might not be central in postoperative pain behaviors, suggesting that NMM, a derivative of mescaline with structural similarities to NMDA receptor antagonists, may also be relevant in this context (Zahn & Brennan, 1998).

Antidepressant Effects

Given the role of brain glutamate systems and NMDA receptors in the pathophysiology of major depression, NMM's structural relation to NMDA receptor-modulating drugs might provide insights into potential antidepressant effects. A study exploring the treatment effects of NMDA receptor antagonists in patients with depression underscores the relevance of this receptor in depression and potentially implicates derivatives like NMM in future research (Berman et al., 2000).

DNA Repair and Carcinogenesis

NMM's structural similarity to other methylating agents, which target DNA and are subject to DNA repair mechanisms, might make it relevant in studies of carcinogenesis and DNA repair. The interplay between DNA repair enzymes and DNA lesions, including those induced by methylating agents, is crucial in cancer protection and formation, as demonstrated in a study on colon carcinogenesis (Wirtz et al., 2010).

properties

CAS RN

4838-96-4

Product Name

N-Methylmescaline

Molecular Formula

C12H19NO3

Molecular Weight

225.28 g/mol

IUPAC Name

N-methyl-2-(3,4,5-trimethoxyphenyl)ethanamine

InChI

InChI=1S/C12H19NO3/c1-13-6-5-9-7-10(14-2)12(16-4)11(8-9)15-3/h7-8,13H,5-6H2,1-4H3

InChI Key

OTXANOLOOUNVSR-UHFFFAOYSA-N

SMILES

CNCCC1=CC(=C(C(=C1)OC)OC)OC

Canonical SMILES

CNCCC1=CC(=C(C(=C1)OC)OC)OC

Other CAS RN

4838-96-4

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods I

Procedure details

In a manner similar to Preparation 5, react N-methyl-3,4,5-trimethoxybenzeneacetamide with lithium aluminum hydride to obtain the title compound.
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Synthesis routes and methods II

Procedure details

A solution of the crude oil of 3,4,5-trimethoxy-phenethylamine in tetrahydrofuran (30 ml) was added to a mixed acid anhydride of acetic acid and formic acid, which had been synthesized by adding 98% formic acid (6.2 ml) to acetic anhydride (12.5 ml) under ice-cooling and reacting at 60° C. for 3 hours, under room temperature and stirred for 17 hours. The reaction mixture was concentrated under reduced pressure and tetrahydrofuran (40 ml) and borane-methyl sulfide complex (12 ml) were added to the residue under ice-cooling and stirring. The reaction mixture was heated and refluxed for 17 hours. After the reaction mixture was cooled, methanol was added to stop the reaction and concentrated under reduced pressure. A hydrogen chloride-methanol solution was added to the residue and heated and refluxed for 3 hours. The solvent was distilled out under reduced pressure and the residue was dissolved in 2N hydrochloric acid and washed with dichloromethane. The aqueous layer was made basic with sodium hydroxide and the released oil material was extracted with dichloromethane. After washed with water and dried over potassium carbonate, the solvent was distilled out under reduced pressure to yield N-methyl-3,4,5-trimethoxyphenethylamine (1.61 g) as a colorless oil.
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3,4,5-trimethoxy-phenethylamine
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Synthesis routes and methods III

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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